REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:8]=[C:7](I)[CH:6]=[CH:5][C:3]=1[NH2:4].CNCCNC.[NH:16]1[CH:20]=[CH:19][CH:18]=[N:17]1.C([O-])([O-])=O.[Cs+].[Cs+]>CN(C=O)C.[Cu]I>[Cl:1][C:2]1[CH:8]=[C:7]([N:16]2[CH:20]=[CH:19][CH:18]=[N:17]2)[CH:6]=[CH:5][C:3]=1[NH2:4] |f:3.4.5|
|
Name
|
|
Quantity
|
760 mg
|
Type
|
reactant
|
Smiles
|
ClC1=C(N)C=CC(=C1)I
|
Name
|
|
Quantity
|
96 μL
|
Type
|
reactant
|
Smiles
|
CNCCNC
|
Name
|
|
Quantity
|
430 mg
|
Type
|
reactant
|
Smiles
|
N1N=CC=C1
|
Name
|
|
Quantity
|
3.8 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Name
|
Cs2CO3
|
Quantity
|
1.86 g
|
Type
|
reactant
|
Smiles
|
C(=O)([O-])[O-].[Cs+].[Cs+]
|
Name
|
CuI
|
Quantity
|
57 mg
|
Type
|
catalyst
|
Smiles
|
[Cu]I
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
was placed in a 140° C.
|
Type
|
CUSTOM
|
Details
|
the volatiles were removed in vacuo
|
Type
|
ADDITION
|
Details
|
The residue was diluted with dichloromethane
|
Type
|
CUSTOM
|
Details
|
purified via flash column chromatography (1% MeOH/dichloromethane)
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=C(N)C=CC(=C1)N1N=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 540 mg | |
YIELD: PERCENTYIELD | 93% | |
YIELD: CALCULATEDPERCENTYIELD | 93% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |